molecular formula C9H15NO2 B219677 3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane CAS No. 114200-20-3

3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane

Cat. No. B219677
CAS RN: 114200-20-3
M. Wt: 241.37 g/mol
InChI Key: IQHBDLUJVLOBJA-FKEKPDDDSA-N
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Description

3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane is a chemical compound with the molecular formula C17H23N . It is an analog of Phencyclidine .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes, which includes 3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane, can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane is complex due to its bicyclic nature. It contains a piperidine ring attached to a bicyclo[3.1.0]hexane structure, which is a six-membered ring with a bridgehead (a direct bond) connecting the first and third atoms .

Scientific Research Applications

Synthesis and Structural Analysis

Research on 3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane has primarily focused on its synthesis and structural properties. The work by de Costa et al. (1988) detailed the synthesis of conformationally restrained analogues of phencyclidine, which included cis- and trans-3-phenyl-3-piperidinylbicyclo[3.1.0]hexane. They conducted an X-ray crystallographic analysis to assign configurations and examined the compounds' binding to PCP receptors and sigma sites (de Costa et al., 1988).

Pharmacological Studies

Though the specific details on pharmacological applications are limited, there are studies indicating the potential use of related compounds in pharmacology. For instance, Ranise et al. (1993) investigated N-acyl-4,7,7-trimethyl-N-phenyl-3-(1-piperidinyl)bicyclo[2.2.1]hept-2-ene-2-carbothioamides, revealing some platelet antiaggregating activity (Ranise et al., 1993).

Conformational Studies and Analogues

Further conformational studies and synthesis of isomeric analogues have been explored. de Costa et al. (1992) synthesized isomeric 2-phenyl-2-(N-piperidinyl)bicyclo[3.1.0]hexanes to investigate their interaction with PCP and sigma binding sites (de Costa et al., 1992).

Chemical Synthesis and Reactions

Wang et al. (2013) explored the synthesis of 3-aza-bicyclo[3.1.0]hexan-2-one derivatives, highlighting a gold-catalyzed oxidative cyclopropanation method (Wang et al., 2013). Similarly, Ji et al. (2014) examined the regio- and stereoselective ring opening of 1-azoniabicyclo[3.1.0]hexane tosylate, yielding various piperidines and pyrrolidines (Ji et al., 2014).

Material Science and Structural Chemistry

In material science and structural chemistry, compounds like 3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane have been used as building blocks. Li and Yang (2021) discussed the use of saturated m-phenyl isosteres, including bicyclic structures, in medicinal chemistry (Li & Yang, 2021).

properties

IUPAC Name

1-[(1R,5S)-3-phenyl-3-bicyclo[3.1.0]hexanyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N/c1-3-7-16(8-4-1)17(12-14-11-15(14)13-17)18-9-5-2-6-10-18/h1,3-4,7-8,14-15H,2,5-6,9-13H2/t14-,15+,17?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHBDLUJVLOBJA-FKEKPDDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CC3CC3C2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2(C[C@H]3C[C@H]3C2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane

CAS RN

114200-20-3
Record name 3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114200203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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